2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione
Description
2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl, phenyl, and trifluoromethyl groups. The trifluoromethyl (-CF₃) group is a key structural motif known to enhance metabolic stability and lipophilicity, influencing both physicochemical properties and biological activity .
Structurally related compounds, such as 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (), exhibit well-characterized properties:
Properties
IUPAC Name |
2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-15-9(17)16(7-5-3-2-4-6-7)8(14-15)10(11,12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWJDLLOIFPLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C(=N1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876207 | |
| Record name | 1,2,4-TRIAZOL-3-THIONE,2-METHYL-4-PHENYL-5-TRIFL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-phenyl-1,2,4-triazole-3-thione with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione exhibits notable antimicrobial properties. Studies have shown that derivatives of triazoles can possess broad-spectrum activity against various pathogens:
- Antibacterial Activity : The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. For instance, modifications to the triazole structure have enhanced antibacterial activity against Micrococcus luteus and Pseudomonas aeruginosa .
- Antifungal Activity : This compound has also been investigated for its antifungal properties. In vitro studies indicate that certain derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Potential
The triazole ring system is known for its potential in anticancer drug development. Compounds containing triazole structures have been reported to inhibit tumor growth by interfering with cellular processes. Preliminary studies suggest that 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione may exhibit similar properties, warranting further investigation into its mechanism of action against cancer cells .
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. The ability to inhibit fungal pathogens can help in protecting crops from diseases, thus enhancing agricultural productivity .
Herbicides and Insecticides
Triazole derivatives are also being studied for their herbicidal and insecticidal activities. The structural characteristics of 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione may contribute to its effectiveness in controlling unwanted plant growth and pest populations .
Synthesis and Structural Modifications
The synthesis of 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione typically involves the reaction of suitable precursors under specific conditions to yield the desired product with high purity (>90%). Structural modifications can lead to derivatives with enhanced biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The substitution pattern on the triazole ring significantly impacts molecular interactions and activity. Below is a comparative analysis:
Key Observations:
- Trifluoromethyl vs.
- Thiophene vs. Phenyl Rings : Thiophene-linked analogs (e.g., 6a) show enhanced antimicrobial activity, likely due to increased π-π stacking interactions .
- Substituent Position : Methoxy (-OCH₃) or methyl (-CH₃) groups at position 4 (RO1) favor antifungal activity, while position 2/3 substituents (e.g., piperidinylmethyl in 6a) may improve solubility .
Physicochemical Properties
- Solubility : Piperidinylmethyl-substituted 6a () has improved aqueous solubility due to the basic amine group, whereas the target compound’s -CF₃ and phenyl groups may limit solubility .
- Thermal Stability : The target compound’s analog () has a high melting point (242–245°C), indicative of strong crystal lattice interactions from -CF₃ and chloro groups .
Biological Activity
2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 2-Methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione
- Molecular Formula : C10H8F3N3S
- Molecular Weight : 253.25 g/mol
- CAS Number : 44434465
Antiviral Activity
Research indicates that derivatives of 1,2,4-triazole-3-thione exhibit significant antiviral properties. In particular, studies have shown that compounds with a similar structure to 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione demonstrated enhanced antiviral activity against herpes simplex virus. The incorporation of thiol groups has been linked to increased cytotoxicity and antiviral efficacy in Vero E6 cell cultures .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. A recent study highlighted the cytotoxic effects of triazole compounds against various cancer cell lines, including melanoma and triple-negative breast cancer. The selectivity index for these compounds was significantly higher than standard treatments like ribavirin. The mechanism of action is believed to involve the inhibition of cancer cell proliferation through apoptosis induction .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Compounds similar to 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione have shown effectiveness against a range of bacterial and fungal pathogens. The presence of trifluoromethyl groups enhances lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .
Case Studies
The biological activities of 2-methyl-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Many studies report that these compounds can trigger programmed cell death in cancer cells.
- Membrane Disruption : Enhanced lipophilicity allows these compounds to penetrate cellular membranes effectively, disrupting cellular homeostasis.
Q & A
Basic Research Question
- IR spectroscopy : Identifies C=S (1150–1250 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches. Discrepancies between experimental and calculated spectra (e.g., DFT/B3LYP/6-311G(d,p)) may arise from solvent effects or hydrogen bonding .
- NMR spectroscopy : H NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). C NMR confirms trifluoromethyl carbons (δ 110–125 ppm, ≈ 280 Hz) .
- Elemental analysis : Validates purity (>95%) and stoichiometry. Discrepancies in sulfur content may indicate incomplete cyclization .
How can researchers resolve contradictions in biological activity data for this compound?
Advanced Research Question
Contradictions in bioactivity (e.g., inconsistent IC values) may arise from:
- Solubility issues : Use DMSO or surfactants to improve dissolution .
- Assay variability : Standardize protocols (e.g., microdilution for antimicrobial testing) .
- Structural analogs : Compare activity of derivatives (e.g., 5-(4-nitrophenyl)-4-phenyl-triazole-3-thione vs. acetylated metabolites) to identify pharmacophores . Computational tools like PASS Online® predict activity profiles and guide experimental validation .
What computational methods are used to predict electronic properties and reactivity?
Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO gaps : Predicts charge transfer and redox behavior. For example, a small gap (<4 eV) suggests high reactivity .
- Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., sulfur in C=S group) .
- Torsional energy profiles : Evaluates conformational flexibility (e.g., rotation of phenyl or trifluoromethyl groups) .
How is the compound’s pharmacokinetic behavior predicted and validated?
Advanced Research Question
- In silico prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and metabolic pathways (e.g., CYP450-mediated oxidation) .
- In vitro validation : HPLC-MS detects metabolites (e.g., acetylated or nitro-reduced derivatives) in rat liver microsomes .
- In vivo studies : Administer radiolabeled compound to track distribution and excretion .
What strategies optimize the compound’s enzyme inhibition efficacy?
Advanced Research Question
For metallo-β-lactamase (MBL) inhibition:
- Active-site targeting : Crystallography (e.g., L1 MBL complex) reveals interactions with zinc ions via the thione sulfur .
- Substituent modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity .
- Kinetic assays : Measure values using nitrocefin hydrolysis assays .
How do solvent and pH conditions affect synthetic yields?
Advanced Research Question
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions .
- pH control : Alkaline conditions (pH 8–9) favor thiolate formation, enhancing nucleophilicity in S-alkylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .
What methods elucidate structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Analog synthesis : Prepare derivatives with varied substituents (e.g., 4-chlorophenyl, 2-thienyl) and compare bioactivity .
- QSAR modeling : Correlate descriptors (e.g., Hammett σ, molar refractivity) with activity data .
- Crystallographic SAR : Overlay ligand-enzyme structures to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
How are crystallographic challenges (e.g., twinning, poor diffraction) addressed?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
